2-(4-chlorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
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Overview
Description
The compound "2-(4-chlorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one" is a multifaceted molecule that appears to be a derivative of isoquinoline, a heterocyclic aromatic organic compound. It contains several functional groups, including a chlorophenyl group, a trifluoromethyl group, and an oxadiazole ring, which suggest a complex molecular structure with potential for diverse chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related isoquinoline compounds has been reported using palladium-catalyzed amination reactions. For instance, 1-chloro-3-(4-chlorophenyl)isoquinoline was reacted with various heterocyclic amines in the presence of a palladium catalyst, BINAP additive, and sodium carbonate to yield substituted isoquinolines . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of chlorophenyl-substituted quinazolinones has been determined using single crystal XRD, revealing a broad spectrum of halogen-mediated weak interactions within their crystal structures . These interactions, including strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds, contribute to the stability of the crystal packing. While the compound is not a quinazolinone, the presence of chlorophenyl groups suggests that similar interactions could be present in its crystal structure.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl-containing compounds can be influenced by the presence of electron-withdrawing groups such as chloro and trifluoromethyl groups. These groups can affect the electron density distribution within the molecule, potentially making certain positions more reactive. For example, the synthesis of novel quinolinones involved Michael addition reactions, indicating the potential for nucleophilic attack at the alpha, beta-unsaturated carbonyl compound formed during the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various experimental and computational methods. For instance, the crystal and molecular structures of chlorophenyl phosphoramidates were characterized by NMR, IR, and X-ray crystallography, revealing pi-pi aromatic stacking interactions that could influence the compound's physical properties . Similarly, the synthesis of chloroquinolinyl isoxazolines under ultrasound irradiation suggests that the compound might also be amenable to such benign and environmentally friendly synthetic methods .
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13ClF3N3O2/c25-16-9-11-17(12-10-16)31-13-20(18-3-1-2-4-19(18)23(31)32)22-29-21(30-33-22)14-5-7-15(8-6-14)24(26,27)28/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKXQYFAYYGBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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